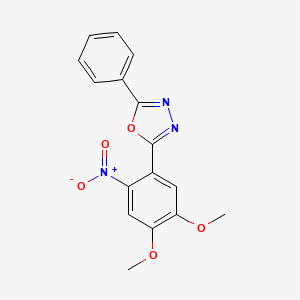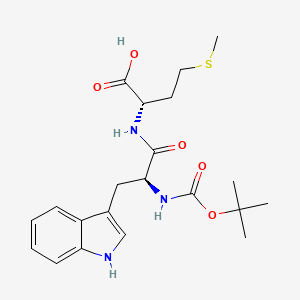
N-(tert-Butoxycarbonyl)-L-tryptophyl-L-methionine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-((S)-2-((tert-Butoxycarbonyl)amino)-3-(1H-indol-3-yl)propanamido)-4-(methylthio)butanoic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protected amino group, an indole ring, and a methylthio group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((S)-2-((tert-Butoxycarbonyl)amino)-3-(1H-indol-3-yl)propanamido)-4-(methylthio)butanoic acid typically involves multiple steps, including the protection of amino groups, formation of peptide bonds, and introduction of functional groups The process often begins with the protection of the amino group using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine The indole ring is introduced through a coupling reaction with an appropriate indole derivative
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-((S)-2-((tert-Butoxycarbonyl)amino)-3-(1H-indol-3-yl)propanamido)-4-(methylthio)butanoic acid can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The indole ring can be reduced under specific conditions using reducing agents like lithium aluminum hydride.
Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Trifluoroacetic acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced indole derivatives.
Substitution: Deprotected amino acids.
Applications De Recherche Scientifique
(S)-2-((S)-2-((tert-Butoxycarbonyl)amino)-3-(1H-indol-3-yl)propanamido)-4-(methylthio)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Studied for its potential role in modulating biological pathways due to its indole moiety.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (S)-2-((S)-2-((tert-Butoxycarbonyl)amino)-3-(1H-indol-3-yl)propanamido)-4-(methylthio)butanoic acid involves its interaction with specific molecular targets and pathways. The indole ring can interact with various receptors and enzymes, modulating their activity. The compound may also influence signaling pathways related to cell growth and apoptosis, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.
N-acetyl-L-tryptophan: An amino acid derivative with an indole ring.
Sulforaphane: A compound with a similar methylthio group.
Uniqueness
(S)-2-((S)-2-((tert-Butoxycarbonyl)amino)-3-(1H-indol-3-yl)propanamido)-4-(methylthio)butanoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the Boc protecting group allows for selective deprotection and further functionalization, making it a versatile compound in synthetic chemistry.
Propriétés
Numéro CAS |
54855-10-6 |
|---|---|
Formule moléculaire |
C21H29N3O5S |
Poids moléculaire |
435.5 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C21H29N3O5S/c1-21(2,3)29-20(28)24-17(18(25)23-16(19(26)27)9-10-30-4)11-13-12-22-15-8-6-5-7-14(13)15/h5-8,12,16-17,22H,9-11H2,1-4H3,(H,23,25)(H,24,28)(H,26,27)/t16-,17-/m0/s1 |
Clé InChI |
FHVIPHZTJSDHSF-IRXDYDNUSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Quinolinamine, 2-(4-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-](/img/structure/B12895583.png)
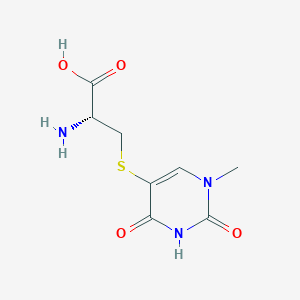
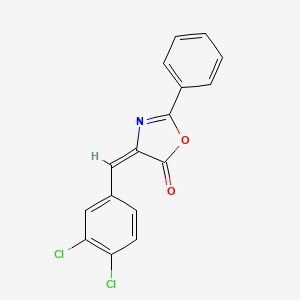
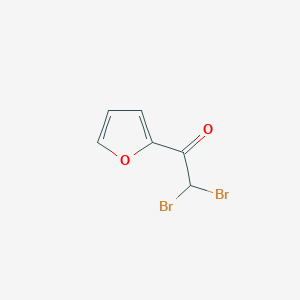
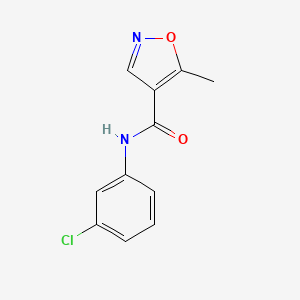



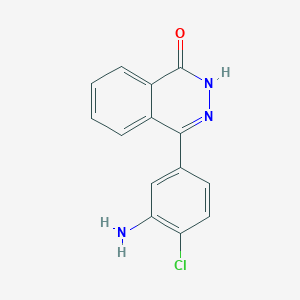
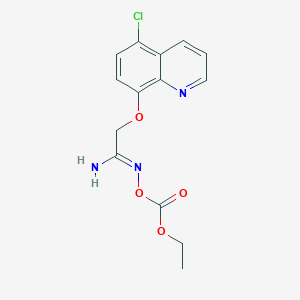
![4,7-Dimethoxy-8-((3-methylbut-2-en-1-yl)oxy)furo[2,3-b]quinoline](/img/structure/B12895644.png)
![3-Acetyl-5-[(benzylsulfanyl)methyl]-4-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12895652.png)
